molecular formula C19H21NO4 B5865705 Methyl 3-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]benzoate

Methyl 3-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]benzoate

Cat. No.: B5865705
M. Wt: 327.4 g/mol
InChI Key: LZJOHDSCSZVGFA-UHFFFAOYSA-N
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Description

Methyl 3-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]benzoate: is an organic compound with a complex structure that includes a benzoate ester, an oxo group, and a trimethylanilino group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]benzoate typically involves the reaction of 3-hydroxybenzoic acid with 2,4,6-trimethylaniline in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then esterified using methanol and a catalytic amount of sulfuric acid to yield the final product.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions: Methyl 3-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]benzoate can undergo various chemical reactions, including:

    Oxidation: The oxo group can be further oxidized to form carboxylic acids or other derivatives.

    Reduction: The oxo group can be reduced to form alcohols.

    Substitution: The benzoate ester can undergo nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions.

Major Products:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Various substituted benzoate derivatives.

Scientific Research Applications

Chemistry: Methyl 3-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]benzoate is used as a building block in organic synthesis. It can be employed in the preparation of more complex molecules and in the study of reaction mechanisms.

Biology: In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool in understanding biochemical processes.

Medicine: The compound has potential applications in drug development. Its unique structure allows it to interact with specific molecular targets, making it a candidate for therapeutic agents.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various industrial processes.

Mechanism of Action

The mechanism of action of Methyl 3-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]benzoate involves its interaction with specific molecular targets. The oxo group can form hydrogen bonds with active sites of enzymes, while the trimethylanilino group can engage in hydrophobic interactions. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.

Comparison with Similar Compounds

  • Methyl 2-[2-oxo-2-(2,4,6-trimethoxyphenyl)ethoxy]benzoate
  • Methyl 3-methoxy-2-(2-methoxy-2-oxoethoxy)benzoate
  • Methyl 2-methoxybenzoate

Comparison: Methyl 3-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]benzoate is unique due to the presence of the trimethylanilino group, which imparts distinct chemical and biological properties. Compared to its analogs, this compound may exhibit different reactivity and interaction profiles, making it valuable for specific applications in research and industry.

Properties

IUPAC Name

methyl 3-[2-oxo-2-(2,4,6-trimethylanilino)ethoxy]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21NO4/c1-12-8-13(2)18(14(3)9-12)20-17(21)11-24-16-7-5-6-15(10-16)19(22)23-4/h5-10H,11H2,1-4H3,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZJOHDSCSZVGFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C(=C1)C)NC(=O)COC2=CC=CC(=C2)C(=O)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

327.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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